2,5-Dichloropyrazine
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 2,5-Dichloropyrazine has been extensively studied. For instance, the synthesis of 2,5-diamino-3,6-dichloropyrazine, a derivative, involves specific reactions under controlled conditions, showcasing the versatility and reactivity of the dichloropyrazine ring (Barclay et al., 1998). Additionally, the creation of 2,5-di(aryleneethynyl)pyrazine derivatives through a two-fold reaction under Sonogashira conditions highlights the compound's potential in optoelectronic applications (Zhao et al., 2004).
Molecular Structure Analysis
The crystal structure of 2,5-diamino-3,6-dichloropyrazine reveals a nearly planar configuration with specific hydrogen-bond interactions forming a ribbon-like arrangement in the crystal, indicating its solid-state stability and potential for forming structured materials (Barclay et al., 1998).
Chemical Reactions and Properties
2,5-Dichloropyrazine exhibits interesting reactivity patterns, such as its involvement in regioselective nucleophilic aromatic substitution reactions. These reactions are influenced by the nature of substituents on the pyrazine ring, demonstrating its utility in synthetic chemistry for constructing complex molecules (Scales et al., 2013).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for the application of 2,5-Dichloropyrazine. Although specific studies on these properties are not directly cited, the detailed molecular structure analysis provides insights into the material characteristics and potential physical behavior of this compound.
Chemical Properties Analysis
The chemical properties of 2,5-Dichloropyrazine, including its electrochemical behavior and interactions with other molecules, play a significant role in its applications. For example, the synthesis and study of derivatives like 2,5-di(aryleneethynyl)pyrazine derivatives reveal important optoelectronic properties and electron-transporting capabilities, suggesting applications in light-emitting devices (Zhao et al., 2004).
Scientific Research Applications
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Organic & Biomolecular Chemistry
- Application: Transition metal-catalyzed functionalization of pyrazines .
- Method: This involves carbon–carbon bond formation on pyrazines and includes classical palladium-catalyzed reactions like Sonogashira, Heck, Suzuki, and Stille reactions .
- Results: This method has been used to create a variety of complex organic compounds .
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- Application: 2,5-Diketopiperazines (2,5-DKPs) are used in the synthesis of pharmaceutical intermediates .
- Method: The 2,5-DKP ring, a versatile, peptide-like, and stable pharmacophore, is used for synthetic drug design .
- Results: Some of the 2,5-DKPs have shown promising activities against protozoans, with inhibitory concentrations (IC 50) ranging from 5.4 to 9.5 µg/mL .
properties
IUPAC Name |
2,5-dichloropyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2/c5-3-1-7-4(6)2-8-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSDZAGCHKCSGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40319709 | |
Record name | 2,5-Dichloropyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40319709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloropyrazine | |
CAS RN |
19745-07-4 | |
Record name | 19745-07-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349788 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Dichloropyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40319709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dichloropyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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